Robinetinidin chloride
Overview
Description
Robinetinidin chloride is an anthocyanidin, a type of flavonoid . It is also known as 3,3’,4’,5’,7-Pentahydroxyflavylium chloride . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions .
Molecular Structure Analysis
Robinetinidin chloride has a molecular formula of C15H11ClO6 . Its molecular weight is 322.69 g/mol . The InChI key is SSFSVCKWRJIXDS-UHFFFAOYSA-N . The canonical SMILES string is C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] .
Physical And Chemical Properties Analysis
Robinetinidin chloride has a molecular formula of C15H11ClO6 and a molecular weight of 322.7 g/mol . It is available as a powder .
Scientific Research Applications
Chromatographic Behavior and Reactivity : Robinetinidin chloride, along with other flavonoids, has been studied for its chromatographic behavior in different solvents and its reactivity with various reagents. These properties are essential for analytical and diagnostic purposes in chemical and biological research (Roux, 1963).
Inhibition of Mutagenic Activity : Research has demonstrated that robinetinidin, along with other flavonoids like myricetin and luteolin, can inhibit the mutagenic activity of certain polycyclic aromatic hydrocarbons. This suggests potential applications in cancer prevention or treatment (Huang et al., 1983).
Solid-State Conformation Study : The solid-state conformation of robinetinidin chloride has been characterized using (13)C CP MAS NMR spectroscopy. Understanding the solid-state structure is crucial for applications in materials science and pharmacology (Wolniak & Wawer, 2008).
Interactions with Amino Acids : Studies on the interaction of robinetinidin with amino acids like proline have provided insights into the conformations and thermodynamic stability of these complexes. This is significant for understanding the bioactivity of flavonoids in physiological conditions (Codorniu-Hernández et al., 2003).
Potential in Diabetes Treatment : Research on the anthocyanidins delphinidin and cyanidin, closely related to robinetinidin, suggests potential applications in the treatment of diabetes mellitus complications. This opens avenues for robinetinidin chloride in similar therapeutic applications (Gharib et al., 2013).
Study of Ocular Toxicity : Although not directly on robinetinidin chloride, studies on benzalkonium chloride, a common eye drop preservative, inform the safety profile of related chlorides in ophthalmic applications. This is relevant for any potential ocular applications of robinetinidin chloride (Brignole-Baudouin et al., 2012).
Acetylation and Thermoplasticity : The acetylation of robinetinidin and its impact on solubility and thermoplastic properties have been explored. This is significant for its potential use in industrial applications, especially in the creation of renewable resource additives (Nicollin et al., 2013).
Antibacterial Properties : Studies have examined the antibacterial effects of flavonoids including fisetinidin chloride, closely related to robinetinidin. This suggests potential applications in antimicrobial treatments (Gábor & Eperjessy, 1966).
Safety And Hazards
Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling Robinetinidin chloride . It is also advised to use a suitable respirator . The product should be kept away from drains, water courses, or the soil . Spillages should be cleaned in a safe way as soon as possible .
properties
IUPAC Name |
5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVCKWRJIXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583684 | |
Record name | Robinetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robinetinidin chloride | |
CAS RN |
3020-09-5 | |
Record name | Robinetinidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3020-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robinetinidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robinetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROBINETINIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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